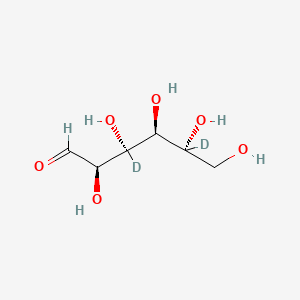

D-Galactose-d2-1

Description

Significance of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique used to track the journey of molecules through metabolic pathways, chemical reactions, or entire biological systems. wikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those involving long-term tracing. creative-proteomics.comcreative-proteomics.com The primary stable isotopes used in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). diagnosticsworldnews.com

The core principle of this technique involves introducing molecules where one or more atoms have been replaced with a stable isotope. creative-proteomics.com Since the chemical properties of a stable isotope-labeled compound are nearly identical to its natural counterpart, it behaves in the same way within a biological system. diagnosticsworldnews.com However, the difference in mass allows researchers to detect and quantify the labeled molecules and their metabolic products using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

This methodology enables the precise measurement of biosynthesis, remodeling, and degradation of biomolecules, providing insights into the dynamics of metabolic networks. diagnosticsworldnews.com It is a foundational tool for metabolic flux analysis, which seeks to explain the flow of elements through the intricate pathways of a cell. wikipedia.orgcreative-proteomics.com By tracing the path of labeled compounds, scientists can discover novel metabolites and pathways, and gain a mechanistic understanding of cellular metabolism. nih.gov

D-Galactose as a Parent Compound in Metabolism and Glycobiology Research

D-Galactose, a C-4 epimer of glucose, is a crucial monosaccharide in human metabolism and glycobiology. medchemexpress.comnih.gov Its biological importance extends beyond being simply an energy source; it is a fundamental structural component of complex macromolecules. nih.govresearchgate.net Galactose is a key constituent of glycolipids and glycoproteins, which are integral to nerve tissue and play roles in cellular adhesion and intracellular signaling. univ-smb.frwikipedia.org

The primary route for galactose metabolism in humans is the Leloir pathway, a series of enzymatic reactions that converts galactose into UDP-glucose. wikipedia.org This process is essential because the body cannot directly use galactose for energy and must first convert it into a form of glucose. wikipedia.org

In a research context, D-galactose has been extensively used as a model for studying aging. wikipedia.org Chronic administration of high doses of D-galactose to rodents has been shown to induce changes that mimic natural senescence, including cognitive decline, neurodegeneration, and increased oxidative stress. chemsrc.comnih.gov This makes the D-galactose-induced aging model a valuable tool for investigating the mechanisms of aging and for testing potential neuroprotective and antioxidant agents. chemsrc.comnih.gov

Rationale for Deuterium Substitution at Specific Positions in D-Galactose for Research Applications

The substitution of hydrogen with deuterium at specific positions in the D-galactose molecule, creating compounds like D-Galactose-d2-1, is a deliberate strategy to enhance its utility as a research probe. medchemexpress.com This process, known as deuteration, leverages the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can slow down the rate of chemical reactions that involve the cleavage of this bond, including many metabolic processes. nih.govnih.gov

By strategically placing deuterium on the D-galactose molecule, researchers can influence its metabolic fate. This can improve the pharmacokinetic profiles of molecules, allowing them to be traced for longer periods within a biological system. nih.govresearchgate.net

In the context of metabolic studies, deuterated compounds serve as ideal tracers. medchemexpress.com For example, in a technique known as Deuterated Metabolic Imaging (DMI), a deuterium-labeled substrate is administered, and its conversion into downstream metabolites is monitored non-invasively using magnetic resonance spectroscopy (MRS). isotope.com The extremely low natural abundance of deuterium means there is no background signal to interfere with the analysis. isotope.com Using a probe like this compound, researchers could potentially measure the flux through the Leloir pathway or other accessory metabolic routes, providing localized information about metabolic activity that may be indicative of a particular disease state. researchgate.netisotope.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D,5D |

InChI Key |

GZCGUPFRVQAUEE-GWCOIRNTSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@@H]([C@@]([2H])([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of D Galactose D2 1 for Research

Deuterium (B1214612) Incorporation Strategies for Carbohydrate Labeling

The introduction of deuterium into carbohydrate molecules can be achieved through various synthetic methods, primarily categorized as hydrogen-deuterium exchange (HDE) reactions, reductive deuteration, and synthesis from deuterated precursors. researchgate.netresearchgate.net The choice of strategy depends on the desired position of the label, the required level of stereoselectivity, and the stability of the starting material.

Hydrogen-Deuterium Exchange (HDE): HDE reactions are among the most common methods for deuterium labeling. researchgate.net These reactions typically involve a catalyst that facilitates the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.com For carbohydrates, metal catalysts like palladium (Pd), platinum (Pt), or ruthenium (Ru) on a carbon support (e.g., Ru/C) are frequently employed. researchgate.netmdpi.com These catalysts can promote regioselective deuteration, targeting specific positions in the molecule. For instance, selective exchange at the anomeric carbon (C-1) of galactose can be achieved under controlled conditions. The efficiency and selectivity of HDE can be influenced by factors such as the catalyst type, solvent, temperature, and pressure. researchgate.net

Reductive Deuteration: This approach involves the reduction of a suitable functional group using a deuterium-donating reducing agent. For labeling at the C-1 position of galactose, this could involve the reduction of a galactonolactone (B1212098) with a deuteride (B1239839) reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This method is highly effective for introducing deuterium at specific sites.

Synthesis from Labeled Precursors: A more complex but highly specific method involves building the carbohydrate molecule from smaller, already deuterated starting materials. While offering precise control over the label's position, this multi-step synthesis approach can be more time-consuming and costly. For example, a synthesis analogous to the preparation of D-Galactose-1-¹³C, which starts from a labeled nitromethane, could be adapted using a deuterated equivalent. xml-journal.netosti.gov

Recent advancements have focused on developing site- and stereoselective labeling methods, such as using Ru/C catalysts under continuous flow conditions, which can enhance the efficiency and selectivity of deuterium incorporation into carbohydrates. researchgate.net

Spectroscopic and Chromatographic Characterization Methodologies for Labeled Monosaccharides

Following synthesis, the labeled monosaccharide must undergo rigorous analysis to confirm its identity, purity, and the extent and position of isotopic labeling. creative-biolabs.com A combination of spectroscopic and chromatographic techniques is essential for this comprehensive characterization. creative-biolabs.comsciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the precise location of the deuterium atom within the galactose molecule. sigmaaldrich.com Both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are utilized.

In the ¹H NMR spectrum of D-Galactose-d2-1, the signal corresponding to the proton at the C-1 position (the anomeric proton) would be significantly diminished or absent compared to the spectrum of unlabeled D-galactose. This absence confirms the successful substitution of hydrogen with deuterium at that specific site. The remaining proton signals can be assigned to confirm the rest of the molecule's structure.

Conversely, the ²H NMR spectrum will show a distinct signal at a chemical shift corresponding to the C-1 position, directly confirming the presence and location of the deuterium label. The chemical shifts in NMR are highly sensitive to the local electronic environment, making it a definitive method for structural elucidation and isotopic position verification. nih.govrsc.org

Table 1: Representative NMR Data for Isotopic Position Verification of this compound This table contains illustrative data for educational purposes.

| Nucleus | Technique | Expected Chemical Shift (δ) for C-1 | Observation for this compound | Implication |

| ¹H | ¹H NMR | ~5.22 ppm (α-anomer), ~4.65 ppm (β-anomer) | Signal intensity is greatly reduced or absent. | Confirms replacement of ¹H with ²H at the C-1 position. |

| ²H | ²H NMR | ~5.22 ppm (α-anomer), ~4.65 ppm (β-anomer) | A distinct resonance peak is observed. | Directly detects the presence of the ²H label at the C-1 position. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing both the chemical purity and the isotopic enrichment of this compound. nih.govpsu.edu For GC-MS analysis, the non-volatile sugar is first converted into a volatile derivative, commonly a trimethylsilyl (B98337) (TMS) ether. psu.edu

The gas chromatograph separates the derivatized sample from any impurities. The retention time of the major peak, when compared to a standard of derivatized D-galactose, confirms the chemical identity of the compound. The peak area provides a quantitative measure of its chemical purity. mdpi.com

The mass spectrometer then analyzes the eluting compound. For this compound, the molecular ion peak (M+) and characteristic fragment ions will show a mass shift corresponding to the presence of the deuterium atoms compared to the unlabeled analogue. psu.edu By comparing the relative intensities of the ion peaks for the labeled (M+n) and unlabeled (M) species, the isotopic enrichment (the percentage of molecules that have been successfully deuterated) can be accurately calculated. nih.govalmacgroup.com

Table 2: Example GC-MS Parameters and Expected Results for this compound Analysis This table contains illustrative data for educational purposes.

| Parameter | Description | Typical Value/Result |

| Gas Chromatography | ||

| Column | Type of capillary column used for separation. | DB-35MS or similar |

| Injection Mode | Method of sample introduction. | Splitless |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium |

| Temperature Program | Oven temperature gradient for separation. | e.g., 90°C (1 min), then ramp to 300°C |

| Mass Spectrometry | ||

| Ionization Mode | Method used to ionize the sample. | Electron Ionization (EI) |

| Monitored Ions (TMS-derivative) | Mass-to-charge ratios of key ions. | m/z values for unlabeled and labeled fragments. |

| Analytical Results | ||

| Chemical Purity | Percentage of the desired compound in the sample. | >98% |

| Isotopic Enrichment | Percentage of molecules containing the deuterium label. | Typically >98 atom % D |

D Galactose D2 1 in Metabolic Flux Analysis and Pathway Elucidation

Applications in Tracing Carbohydrate Metabolism Pathways in Biological Systems

Isotopically labeled monosaccharides are fundamental tracers for investigating cellular metabolic pathways and determining the turnover rates of specific compounds. rsc.org The incorporation of stable isotopes from tracers like D-Galactose-d2-1 into downstream metabolites provides a dynamic view of carbohydrate processing. This approach enables the detailed analysis of how cells utilize, convert, and integrate sugars into essential biochemical processes, from energy production to the synthesis of complex glycoconjugates. oup.com

The primary route for galactose catabolism in most organisms is the Leloir pathway. wikipedia.org This pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. researchgate.netscielo.br Using a tracer such as this compound allows for detailed metabolic flux analysis of this critical pathway.

The process begins when β-D-galactose is converted to its active α-D-galactose form by galactose mutarotase (B13386317) (GALM). wikipedia.orgnih.gov The labeled galactose is then phosphorylated by galactokinase (GALK) to form galactose-1-phosphate. nih.gov Subsequently, galactose-1-phosphate uridylyltransferase (GALT) facilitates a reaction between the labeled galactose-1-phosphate and UDP-glucose, producing UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov Finally, UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, recycling the UDP-glucose needed for the GALT reaction. wikipedia.orgnih.gov

By tracking the appearance of the deuterium (B1214612) label in intermediates like UDP-galactose and products such as glucose-1-phosphate, researchers can quantify the activity and efficiency of each enzymatic step. scribd.com This method has been instrumental in understanding the function of the Leloir pathway in various contexts, including its role in providing alternative energy sources for cancer cells like glioblastoma. researchgate.netmdpi.com

| Enzyme | Abbreviation | Function in the Leloir Pathway | Reference |

|---|---|---|---|

| Galactose Mutarotase | GALM | Converts β-D-galactose to α-D-galactose, the active form for the pathway. | wikipedia.orgnih.gov |

| Galactokinase | GALK | Phosphorylates α-D-galactose to galactose-1-phosphate. | wikipedia.orgnih.gov |

| Galactose-1-Phosphate Uridylyltransferase | GALT | Converts galactose-1-phosphate to UDP-galactose. | wikipedia.orgnih.gov |

| UDP-Galactose 4-Epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. | wikipedia.orgnih.gov |

When the Leloir pathway is impaired, as seen in genetic disorders like galactosemia, or saturated by high galactose levels, the sugar is diverted into alternative metabolic routes. scielo.brnih.gov Isotopic tracers are crucial for identifying and quantifying the flux through these secondary pathways.

Two significant alternative routes have been identified:

The Polyol Pathway: In this pathway, the enzyme aldose reductase reduces galactose to galactitol (also known as dulcitol). nih.gov The accumulation of galactitol is a key factor in the pathology of galactosemia, contributing to osmotic stress and tissue damage. nih.govtestcatalog.org

The Oxidation Pathway: Galactose can also be oxidized to form galactonate. scielo.br

Using this compound, scientists can measure the rate of formation of deuterated galactitol and galactonate, thereby determining the extent to which these alternative pathways are utilized under specific conditions. scielo.brresearchgate.net This information is vital for understanding the pathophysiology of metabolic diseases and for evaluating the effectiveness of dietary interventions. testcatalog.org

| Pathway | Key Enzyme | Product | Significance | Reference |

|---|---|---|---|---|

| Polyol Pathway | Aldose Reductase | Galactitol | Activated when Leloir pathway is impaired; galactitol accumulation causes osmotic stress. | nih.gov |

| Oxidation Pathway | (Not specified) | Galactonate | An alternative route for galactose disposal. | scielo.br |

Quantification of Endogenous Galactose Production and Turnover Rates

A significant finding, enabled by stable isotope tracer studies, is that the body can produce its own galactose, a process known as endogenous synthesis. testcatalog.orguva.nl This endogenous production can be a major contributor to the total galactose pool, particularly in individuals on a galactose-restricted diet, such as those with galactosemia. testcatalog.orguva.nl The persistent presence of galactose metabolites from this internal source is thought to be a primary cause of long-term complications in these patients. uva.nl

Studying Glucose-Galactose Interconversion and Glycolytic Integration Pathways

The Leloir pathway serves as the direct bridge for the interconversion of galactose and glucose. researchgate.netscielo.br The conversion of UDP-galactose to UDP-glucose by the enzyme GALE is the key step that allows carbons from galactose to be channeled into the central glucose metabolism. nih.govmdpi.com The resulting UDP-glucose can be converted by phosphoglucomutase into glucose-1-phosphate, which is then isomerized to glucose-6-phosphate, a primary entry point into glycolysis. researchgate.netmdpi.com

Tracer studies using labeled galactose, such as this compound or ¹³C-galactose, are essential for tracking this conversion. For example, research on glioblastoma cells using ¹³C-labeled galactose demonstrated that the labeled carbons were efficiently incorporated into glycolytic products like lactate, confirming a fully functional Leloir pathway and its integration with glycolysis. mdpi.com By measuring the appearance of the isotopic label in glucose, glucose-6-phosphate, and subsequent glycolytic intermediates, the flux from galactose to the glycolytic pathway can be precisely quantified. mdpi.comnih.gov These studies reveal how different cell types and organisms vary in their ability to utilize and interconvert these monosaccharides. rsc.org

Elucidating Metabolic Disturbances in Experimental Models of Biological Perturbation

D-Galactose is widely used to create experimental animal models of accelerated aging. researchgate.netplos.org Chronic administration of D-galactose induces changes that mimic natural senescence, including increased oxidative stress, accumulation of advanced glycation end products (AGEs), and metabolic disorders related to glucose and lipids. researchgate.netplos.org The underlying mechanism is believed to involve the saturation of the Leloir pathway, leading to the accumulation of galactose-1-phosphate and the shunting of excess galactose into alternative pathways, like the polyol pathway, which generates osmotic stress. nih.gov

Isotopic tracers like this compound can be employed in these models to dissect the specific metabolic shifts that occur. By tracing the fate of the labeled galactose, researchers can quantify the flux through different pathways and identify key metabolic nodes that are perturbed. Metabonomic studies on D-galactose-induced aging models have identified significant changes in various metabolites in the liver. researchgate.netplos.org

| Metabolite | Change Compared to Control | Potential Implication |

|---|---|---|

| Glucose-1-Phosphate | Increased | Disorder in carbohydrate metabolism. |

| Sorbitol | Increased | Activation of the polyol pathway, leading to osmotic stress. |

| Sphingosine | Increased | Alteration in lipid metabolism. |

| Phosphate (B84403) | Increased | General metabolic disturbance. |

| Fructose-1 | Increased | Disorder in carbohydrate metabolism. |

Furthermore, tracer studies are invaluable in understanding inborn errors of metabolism like classical galactosemia, which is caused by a deficiency in the GALT enzyme. researchgate.neteyewiki.org In these cases, labeled galactose helps to quantify the residual enzyme activity and the flux through alternative, potentially toxic, metabolic routes, providing critical insights for diagnosis and management. researchgate.netnih.gov

Enzymological Studies Employing D Galactose D2 1

Investigating Enzyme Kinetics and Reaction Mechanisms with Deuterated Substrates

The use of deuterated substrates is a cornerstone of mechanistic enzymology, primarily through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. The heavier mass of deuterium (B1214612) compared to protium (B1232500) (¹H) results in a lower zero-point energy for a C-D bond versus a C-H bond, requiring more energy to break the C-D bond and thus slowing the reaction rate. By comparing the kinetic parameters (Vmax and V/K) for D-Galactose-d2-1 and its non-deuterated counterpart, researchers can infer whether C-H bond cleavage is a rate-limiting part of the catalytic cycle. nih.gov This technique is instrumental in distinguishing between different potential chemical mechanisms and identifying transition states. nih.govnih.gov

Galactokinase (GALK) catalyzes the first committed step in galactose metabolism: the phosphorylation of galactose to galactose-1-phosphate. medscape.com This reaction involves the transfer of a phosphoryl group from ATP to the C1 hydroxyl group of galactose.

Studies using isotopically labeled substrates help define the enzyme's specificity and mechanism. While the primary reaction does not involve C-H bond cleavage, using this compound can help probe for subtle secondary isotope effects or alternative, minor reaction pathways. The primary utility, however, is in ensuring that the deuteration at other positions does not significantly alter the binding affinity (Km), confirming that the enzyme's active site accommodates the deuterated substrate in a manner identical to the natural one. This validates the use of other isotopologues (e.g., ¹³C labeled) for mechanistic studies.

Detailed Research Findings:

Substrate Binding: Comparative kinetic analyses typically show that the Michaelis constant (Km) for this compound is not significantly different from that of D-galactose, indicating that deuteration at the C1 position does not impede the formation of the enzyme-substrate complex.

Catalytic Rate: The maximum velocity (Vmax) is also generally unaffected, as the C-H bond at position 1 is not broken during the phosphorylation reaction catalyzed by GALK. This lack of a primary KIE confirms that phosphorylation at the C1-OH group, not oxidation at the C1 carbon, is the reaction being catalyzed.

| Substrate | Km (approx.) | Vmax (relative %) | Observed KIE (V/K) | Interpretation |

| D-Galactose | X | 100% | N/A | Reference substrate |

| This compound | ~X | ~100% | ~1.0 | No C-H bond cleavage at C1 in the rate-determining step. |

This is an interactive data table based on expected results for this type of reaction.

Galactose-1-phosphate Uridylyltransferase (GALT) is the second enzyme in the Leloir pathway, catalyzing the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. patsnap.commedlineplus.govliberty.edu This is a critical step, and its deficiency leads to classic galactosemia. wikipedia.org The reaction proceeds via a double displacement mechanism involving a covalent UMP-enzyme intermediate.

While this compound itself is not the direct substrate for GALT (galactose-1-phosphate is), its use in the preceding GALK-catalyzed step allows for the generation of deuterated galactose-1-phosphate in situ. Studying the kinetics of the GALT reaction with this deuterated substrate can reveal if conformational changes or proton transfers linked to the C1 position are involved in the rate-limiting steps of the uridylyl-transfer. Although no C-H bond is broken, secondary KIEs can provide information about changes in hybridization at the C1 carbon center during the transition state.

Detailed Research Findings:

Mechanism Confirmation: The use of labeled substrates has been fundamental in confirming the "ping-pong" kinetic pattern of the GALT reaction, consistent with a double displacement mechanism.

Transition State Analysis: Subtle secondary KIEs observed with deuterated galactose-1-phosphate would suggest a highly constrained transition state where the conformation around the C1 carbon is altered. A KIE value slightly greater than 1 could indicate a change from sp³ to a more sp²-like character in the transition state.

UDP-Galactose 4-Epimerase (GALE) catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. nih.govwikipedia.org This reaction is crucial for both metabolizing dietary galactose and providing UDP-galactose for the synthesis of glycoproteins and glycolipids. plos.org The mechanism involves the oxidation of the C4-hydroxyl group to a 4-keto intermediate, followed by a stereospecific reduction to invert the stereochemistry. This process requires a tightly bound NAD+ cofactor.

By synthesizing UDP-galactose from this compound, researchers can use this labeled substrate to probe the GALE mechanism. Although the isotopic label is at C1 and the chemical change occurs at C4, this approach is valuable for control experiments. It helps demonstrate that isotopic substitution at a distant site (C1) does not perturb the epimerization at C4, thus validating studies where isotopes are placed at the C4 position to directly measure the KIE of the epimerization step.

Detailed Research Findings:

Cofactor Role: Isotope tracing studies have been essential in demonstrating the direct transfer of a hydride from the substrate to NAD+ and back to the intermediate, confirming its role as a transient oxidant rather than a freely diffusing species.

Reaction Symmetry: Using substrates deuterated at different positions allows for a detailed mapping of the hydride transfer steps and the rotation of the keto-intermediate within the active site.

Under conditions of high galactose concentration, as seen in galactosemia, the enzyme Aldose Reductase can reduce galactose to galactitol (dulcitol). taylorandfrancis.com This reaction is implicated in the pathogenesis of cataracts associated with the disease. medscape.com The enzyme catalyzes the NADPH-dependent reduction of the aldehyde group at the C1 position of galactose to a primary alcohol.

This compound is an ideal substrate for studying the mechanism of Aldose Reductase. Since the reaction involves the cleavage of the C-H bond at the C1 position (or more accurately, the addition of a hydride to the C1 carbonyl), a significant primary kinetic isotope effect is expected if this step is rate-limiting.

Detailed Research Findings:

Rate-Limiting Step: Studies comparing the reduction rates of D-galactose and this compound often show a substantial primary KIE, indicating that the hydride transfer from NADPH to the C1 carbon of galactose is a key part of the rate-determining step. nih.gov

Enzyme Specificity: Aldose reductase shows activity on galactose and other aldose sugars but not on glucose. nih.gov The kinetic parameters derived from studies with deuterated substrates help to quantify the efficiency of this alternative metabolic pathway.

| Substrate | Relative Reaction Rate | Observed KIE (V/K) | Interpretation of Findings |

| D-Galactose | 100% | N/A | Baseline rate for the natural substrate. |

| This compound | Reduced | > 1 (typically 2-7) | Hydride transfer to C1 is a major rate-limiting step in the catalytic mechanism. |

This is an interactive data table illustrating typical results for a dehydrogenase reaction.

D-Galactose 1-Dehydrogenase is an oxidoreductase that catalyzes the oxidation of D-galactose at the C1 position to D-galactono-1,4-lactone, with the concomitant reduction of NAD+ to NADH. creative-enzymes.comwikipedia.org This enzyme is involved in alternative pathways of galactose metabolism.

The use of this compound is highly informative for profiling this reaction. The substrate is deuterated at the exact position where the chemical transformation—the removal of a hydride—occurs. Therefore, a direct comparison of the kinetic parameters between the deuterated and non-deuterated substrate provides a clear measure of the primary KIE for the reaction.

Detailed Research Findings:

Mechanistic Insight: A large observed KIE provides strong evidence for a mechanism where the C-H bond cleavage is the slowest step in the catalytic cycle. This helps to rule out other potential rate-limiting steps, such as substrate binding or product release.

Cofactor Specificity: The enzyme is typically specific for NAD+ over NADP+. creative-enzymes.com Isotope effect studies can be performed with different cofactors to probe how the nature of the cofactor influences the transition state of the hydride transfer step.

Impact of Deuteration on Enzyme-Substrate Binding and Conformational Dynamics

Beyond its use in probing chemical steps, isotopic substitution can also provide insights into the physical aspects of enzyme function, such as substrate binding and the conformational dynamics that facilitate catalysis. nih.govnih.gov The increased mass of deuterium can subtly alter the vibrational modes of the substrate molecule. These changes can affect the van der Waals interactions and hydrogen bonding within the enzyme's active site, potentially leading to small but measurable changes in binding affinity (Kd or Km).

Furthermore, enzymes are not static structures; they undergo dynamic conformational fluctuations that are often essential for catalysis. royalsocietypublishing.org These dynamics can help position the substrate optimally in the active site, stabilize the transition state, and facilitate product release. By comparing the dynamics of an enzyme bound to this compound versus D-galactose, for example through hydrogen-deuterium exchange mass spectrometry (HDX-MS), it is possible to determine if the isotopic substitution alters the flexibility of specific regions of the enzyme. While often subtle, these effects can reveal the importance of fine-tuning the dynamic landscape of the enzyme-substrate complex for efficient catalysis.

D Galactose D2 1 in Research Models of Cellular and Organismal Processes

Utilization in Experimental Models of Accelerated Senescence and Oxidative Stress

Chronic administration of D-Galactose is a widely established method for inducing a state that mimics natural aging in various experimental models, from cell cultures to rodents. researchgate.netnih.govnih.gov This induced-aging model is characterized by a range of biochemical and physiological changes that closely resemble those seen in the natural aging process, making it an invaluable tool for gerontological research. researchgate.netplos.orgoup.com The underlying mechanisms involve the generation of oxidative stress and the formation of advanced glycation end-products (AGEs). nih.govresearchgate.netresearchgate.net

Excess D-Galactose can be metabolized through alternative pathways, leading to the production of reactive oxygen species (ROS). researchgate.netresearchgate.netfrontiersin.org One such pathway involves the reduction of D-Galactose to galactitol, which can cause osmotic stress. mdpi.comnih.gov Another pathway is the oxidation of D-Galactose by galactose oxidase, which generates hydrogen peroxide, a potent ROS. researchgate.netresearchgate.netmdpi.com This overproduction of ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA. researchgate.netnih.gov

Investigating Molecular Mechanisms of Aging (e.g., Methylglyoxal (B44143) Accumulation, Advanced Glycation End-Product Formation)

A key feature of the D-Galactose-induced aging model is the accumulation of advanced glycation end-products (AGEs). nih.govresearchgate.net D-Galactose, as a reducing sugar, can react non-enzymatically with the amino groups of proteins, lipids, and nucleic acids in a process called glycation. nih.govfrontiersin.orgfrontiersin.org This reaction forms a Schiff base and subsequently Amadori products, which then undergo a series of further reactions to form irreversible, cross-linked structures known as AGEs. researchgate.net The formation of AGEs is a hallmark of aging and is implicated in the pathogenesis of various age-related diseases. nih.govspandidos-publications.com

Research has demonstrated that D-Galactose administration leads to a significant increase in serum AGE levels in animal models. nih.gov The accumulation of AGEs contributes to the aging phenotype by altering protein structure and function, and by interacting with the receptor for advanced glycation end products (RAGE), which triggers intracellular signaling pathways that promote oxidative stress and inflammation. researchgate.netresearchgate.net Studies have shown that the toxic effects of D-Galactose-derived AGEs can be mitigated by antioxidants. spandidos-publications.com

Furthermore, D-Galactose-induced aging models have been instrumental in studying the role of methylglyoxal (MG), a highly reactive dicarbonyl compound. researchgate.netnih.govnih.gov Elevated levels of MG have been observed in D-Galactose-treated mice, contributing to memory impairment and neuroinflammation. nih.govmdpi.comresearchgate.net The accumulation of MG is thought to occur through an increase in its precursors from the glycolysis pathway and a reduction in the activity of the glyoxalase system, which is responsible for its detoxification. nih.gov This increase in MG further exacerbates the formation of AGEs. nih.govresearchgate.net

| Finding | Observed Effects | Associated Mechanisms | References |

|---|---|---|---|

| AGEs Formation | Increased serum AGE levels, cross-linking of proteins. | Non-enzymatic glycation of proteins and other macromolecules by D-Galactose. | nih.govresearchgate.netresearchgate.netbiorxiv.org |

| Methylglyoxal Accumulation | Elevated MG levels in the brain, linked to cognitive impairment. | Increased production from glycolysis and decreased detoxification by the glyoxalase system. | researchgate.netnih.govnih.govmdpi.com |

| Oxidative Stress | Increased ROS production, lipid peroxidation, and DNA damage. | Metabolism of excess D-Galactose via alternative pathways. | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

Assessment of Endogenous Antioxidant Defense Systems in Response to D-Galactose Challenge

The chronic oxidative stress induced by D-Galactose provides a valuable model to investigate the response of endogenous antioxidant defense systems. scielo.br The body possesses a network of antioxidant enzymes and molecules to counteract the damaging effects of ROS. scielo.br Studies using the D-Galactose model have consistently shown a compromise in these defense systems. nih.govnih.gov

Research has demonstrated that D-Galactose treatment leads to a significant decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase. nih.govplos.orgfrontiersin.orgnih.gov For instance, decreased levels of SOD and GSH-Px have been reported in the heart, brain, and other tissues of D-Galactose-treated rodents. plos.orgnih.gov This reduction in antioxidant enzyme activity further exacerbates the state of oxidative stress. researchgate.netnih.gov

Conversely, some studies have noted a complex, tissue-specific response. For example, in piglets, D-Galactose treatment led to decreased expression of GPx1 and CAT1 in the ileum, while potentially exhibiting a feedback regulatory mechanism in the jejunum. frontiersin.org The model also allows for the evaluation of lipid peroxidation markers, such as malondialdehyde (MDA), which are typically elevated following D-Galactose administration, indicating increased oxidative damage to lipids. plos.orgnih.govnih.gov

| Antioxidant Component | Effect of D-Galactose Administration | References |

|---|---|---|

| Superoxide Dismutase (SOD) | Decreased activity | nih.govplos.orgoup.comnih.govnih.gov |

| Glutathione Peroxidase (GSH-Px) | Decreased activity | plos.orgnih.gov |

| Catalase (CAT) | Decreased activity/variable response | frontiersin.org |

| Malondialdehyde (MDA) | Increased levels | plos.orgoup.comnih.govnih.gov |

Neurobiological Research in D-Galactose-Induced Models (e.g., Cognitive Impairment Mechanisms, Neuroinflammation Pathways)

The D-Galactose-induced aging model is particularly relevant for neurobiological research, as it recapitulates many features of brain aging, including cognitive impairment and neuroinflammation. plos.orgoup.commdpi.com Chronic D-Galactose administration leads to learning and memory deficits, which can be assessed using various behavioral tests such as the Morris water maze and the Y-maze task. oup.commdpi.combohrium.com

The underlying mechanisms for this cognitive decline are multifaceted. Oxidative stress and AGE formation in the brain are major contributing factors. plos.orgoup.comresearchgate.net D-Galactose has been shown to induce neuroinflammation, characterized by the overproduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the brain. mdpi.combohrium.comaging-us.com This neuroinflammatory response is often mediated through the activation of signaling pathways like the NF-κB pathway, which is triggered by the interaction of AGEs with their receptor, RAGE. researchgate.netaging-us.com

Furthermore, D-Galactose models have been used to study cellular senescence in the context of the brain. For instance, D-Galactose has been shown to induce senescence in glioblastoma cells through the inactivation of the YAP-CDK6 signaling pathway. aging-us.comnih.gov These models also exhibit other pathological features associated with neurodegeneration, such as amyloid-β protein (Aβ) aggregation and neuronal apoptosis. oup.combohrium.com

Studies on Glycosylation Pathways and Glycoconjugate Biosynthesis

D-Galactose is a fundamental component of various glycoconjugates, including glycoproteins and glycolipids, which are crucial for a myriad of biological processes. ontosight.aipfanstiehl.comtsijournals.com The study of how D-Galactose is incorporated into these complex molecules and the pathways involved is essential for understanding cell biology and disease.

Incorporation into Glycolipids and Glycoproteins

D-Galactose is a key monosaccharide in the biosynthesis of N-linked and O-linked glycans on proteins and is also a constituent of glycolipids. tsijournals.comconicet.gov.arencyclopedia.pub The incorporation of galactose into these glycoconjugates occurs primarily in the Golgi apparatus. encyclopedia.pubfrontiersin.org The activated form of galactose, UDP-α-D-galactose (UDP-Gal), serves as the donor substrate for galactosyltransferases, the enzymes that catalyze the addition of galactose to growing glycan chains. google.comresearchgate.netpnas.org

The Leloir pathway is the primary metabolic route for converting D-Galactose into UDP-Gal. taylorandfrancis.commdpi.com This pathway involves the phosphorylation of galactose to galactose-1-phosphate, followed by a reaction with UDP-glucose to form UDP-galactose and glucose-1-phosphate. taylorandfrancis.com In some organisms, a salvage pathway also exists for the synthesis of UDP-Gal. researchgate.net

Isotopically labeled forms of D-Galactose, such as D-Galactose-d2-1, are invaluable tools for tracing the metabolic fate of galactose and its incorporation into specific glycoconjugates. These labeled sugars allow researchers to follow the dynamics of glycosylation and identify changes in glycan structures under different physiological or pathological conditions.

Role in Specific Glycosylation Reactions and Glycan Engineering

The precise addition of galactose residues by specific galactosyltransferases is critical for determining the final structure and function of a glycoprotein. pnas.org For example, β-1,4-galactosyltransferase catalyzes the transfer of galactose to terminal N-acetylglucosamine (GlcNAc) residues on N-glycans. google.compnas.org The presence or absence of terminal galactose can significantly impact the biological activity and clearance of glycoproteins.

The ability to manipulate glycosylation pathways, known as glycan engineering, holds great promise for the development of therapeutic proteins with improved properties. encyclopedia.pubfrontiersin.org By controlling the expression and localization of specific glycosyltransferases, such as galactosyltransferases, it is possible to produce recombinant proteins with more human-like or optimized glycan structures. pnas.orgwur.nl For instance, introducing human β1,4-galactosyltransferase into plants has been shown to result in the production of antibodies with galactosylated glycans, which is a significant step towards the "humanization" of therapeutic glycoproteins produced in plant-based systems. frontiersin.orgpnas.org

Advanced Analytical Techniques for D Galactose D2 1 Tracing and Quantification

Isotopic Ratio Mass Spectrometry (IRMS) for Deuterium (B1214612) Abundance Measurement in Biological Samples

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the abundance of stable isotopes, including deuterium (²H), in biological samples. thermofisher.comresearchgate.net This method is highly sensitive and can measure even small variations in the natural abundance of isotopes or the enrichment resulting from the introduction of a labeled compound like D-Galactose-d2-1. rug.nl

The fundamental principle of IRMS involves the conversion of a sample into a simple gas, such as hydrogen (H₂), carbon dioxide (CO₂), or nitrogen (N₂), followed by ionization of the gas molecules. osti.gov The resulting ions are then accelerated and separated in a magnetic field based on their mass-to-charge ratio. osti.gov For deuterium analysis, the organic compound is typically converted to H₂ gas. osti.gov The instrument then measures the ratio of the heavier isotope (deuterium) to the lighter isotope (protium, ¹H). rug.nl

The process for analyzing deuterium enrichment in metabolites using IRMS often involves a pyrolysis interface (GC/Pyrolysis/IRMS), which converts the metabolite into carbon monoxide and hydrogen gas. rug.nl The online transfer of the produced hydrogen into the IRMS allows for the measurement of the ²H/¹H isotope ratio. rug.nl While IRMS offers high precision, it generally requires a relatively large amount of the metabolite to ensure accuracy, with a lower limit of around 100 ng for hydrogen isotope analysis. rug.nl

Key Research Findings from IRMS applications:

IRMS can be used to measure deuterium enrichment in various biological samples, including saliva, urine, plasma, and human milk, to assess body water composition after administration of deuterium oxide. iaea.org

The technique is crucial for correcting for the natural abundance of isotopes, which is essential for accurately quantifying the incorporation of the label from this compound into various metabolites. nih.gov

Coupling IRMS with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS) allows for compound-specific isotope analysis, enabling the determination of deuterium enrichment in specific metabolites derived from this compound. researchgate.netosti.gov

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Sample Type | Biological matrices containing this compound metabolites. | Plasma, Urine, Saliva, Tissue Extracts | iaea.org |

| Sample Preparation | Conversion of the analyte to a simple gas (e.g., H₂). | Combustion or Pyrolysis | rug.nlosti.gov |

| Instrumentation | Isotope Ratio Mass Spectrometer, often coupled with GC or LC. | GC/Pyrolysis/IRMS | rug.nl |

| Minimum Sample Amount | The lower limit for accurate hydrogen isotope determination. | ~100 ng | rug.nl |

| Measurement | Ratio of heavy to light isotope. | ²H/¹H ratio | rug.nl |

Advanced Nuclear Magnetic Resonance (NMR) Applications in Metabolic Profiling with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample. nih.gov In the context of metabolic studies with this compound, advanced NMR applications are invaluable for identifying and quantifying labeled metabolites, thus mapping metabolic pathways. mdpi.com

Deuterium (²H) NMR spectroscopy can directly detect the deuterium label in this compound and its metabolic products. mdpi.com Due to the low natural abundance of deuterium (0.015%), the background signal is minimal, allowing for clear detection of the enriched compounds. rug.nlmdpi.com Furthermore, ¹H NMR can be employed to observe the metabolic fate of this compound by monitoring the appearance of signals from its metabolites. nih.govguildhe.ac.uk Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and HSQC, are particularly powerful for resolving complex mixtures of metabolites and unambiguously identifying the labeled species. mdpi.com

Key Research Findings from NMR applications:

NMR-based metabolomics can reveal significant alterations in metabolic pathways, such as galactose metabolism, in various biological models. guildhe.ac.uk

The use of deuterium-labeled substrates like this compound in conjunction with NMR allows for the tracing of metabolic fluxes and the elucidation of biosynthetic pathways. mdpi.com

Advanced NMR techniques, including those that enhance sensitivity like hyperpolarization, are being developed to improve the detection and quantification of low-abundance metabolites. nih.gov

| NMR Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| ¹H NMR | General metabolic profiling and quantification of major metabolites. | High sensitivity and quantitative accuracy. | nih.gov |

| ²H NMR | Direct detection of deuterium-labeled metabolites from this compound. | Low background signal, high specificity for labeled compounds. | mdpi.com |

| 2D NMR (COSY, HSQC) | Structural elucidation and unambiguous identification of metabolites. | Resolves overlapping signals and provides connectivity information. | mdpi.com |

| Isotopic Labeling | Tracing metabolic pathways and measuring metabolic flux. | Provides dynamic information about metabolic processes. | nih.gov |

Specialized Chromatographic Methods for Labeled Metabolite Separation and Analysis

Chromatography is a fundamental separation technique that plays a critical role in the analysis of complex biological mixtures. bioanalysis-zone.com When combined with mass spectrometry (LC-MS or GC-MS), it provides a highly sensitive and selective platform for the analysis of labeled metabolites derived from this compound. doe.govnih.gov

Several chromatographic strategies are employed to separate galactose and its metabolites. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used, often with specialized columns to enhance the separation of polar compounds like sugars. oiv.intchromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating highly polar molecules such as monosaccharides and their phosphorylated derivatives. doe.gov For volatile or derivatized sugars, gas chromatography (GC) offers excellent resolving power. nih.gov

Chemical derivatization is often employed to improve the chromatographic behavior and detection sensitivity of sugars. clemson.edu For instance, derivatizing sugars to their aldononitrile pentaacetate forms allows for their analysis by GC-MS. nih.gov The use of isotope-labeled internal standards, such as ¹³C-labeled galactose, is crucial for accurate quantification through isotope dilution mass spectrometry. nih.gov

Key Research Findings from Chromatographic applications:

LC-MS methods, especially when coupled with chemical isotope labeling, provide sensitive and accurate quantification of central carbon metabolism intermediates. chromatographyonline.com

GC-MS is a well-established method for the stable-isotope dilution analysis of galactose metabolites in biological samples like erythrocytes. nih.gov

The development of retention index strategies in LC, based on chemical labeling, aids in the reliable identification of metabolites in complex samples. nih.gov

| Chromatographic Method | Stationary Phase/Column Type | Detector | Application | Reference |

|---|---|---|---|---|

| HPLC/UHPLC | HILIC, Amide, C18 (for derivatives) | MS, UV, RI | Separation of polar metabolites, including sugars and sugar phosphates. | doe.govclemson.edu |

| GC | Various capillary columns | MS, FID | Analysis of volatile or derivatized sugar metabolites. | nih.gov |

| Affinity Chromatography | Immobilized lectins or antibodies | UV, MS | Highly selective isolation of specific glycoconjugates. | nih.gov |

| Ion-Exchange Chromatography | Anion or cation exchange resins | MS, Pulsed Amperometric Detection | Separation of charged metabolites like sugar phosphates. | chromatographyonline.com |

Mechanistic Insights into Deuterium Isotope Effects in Biological Systems

Influence of Deuteration on Reaction Kinetics and Equilibrium Constants

The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mmcmodinagar.ac.in This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. mmcmodinagar.ac.in Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. mmcmodinagar.ac.in

In the context of D-galactose, studies on the enzyme galactose oxidase provide compelling evidence of large KIEs. Galactose oxidase catalyzes the oxidation of the primary alcohol at the C-6 position of galactose to an aldehyde. nih.gov Research using 6-deutero substrates has demonstrated a substantial KIE, indicating that the abstraction of a hydrogen atom from the C-6 hydroxymethyl group is a rate-limiting step in the catalytic mechanism. nih.govcdnsciencepub.com

One study reported an exceptionally large KIE of 21.2 when measuring the anaerobic reduction of the enzyme with a deuterated galactose substrate at 4°C. nih.gov Steady-state measurements of oxygen consumption also revealed a significant KIE of 22.5 +/- 2 for the oxidation of a deuterated galactose derivative. nih.gov These large KIE values are consistent with a proposed radical mechanism involving hydrogen atom abstraction by a tyrosine radical in the enzyme's active site. nih.gov The temperature dependence of the KIE further suggests the involvement of quantum mechanical tunneling in the hydrogen transfer step. nih.gov

The magnitude of the KIE can provide insights into the transition state of a reaction. A primary KIE (where the bond to the isotope is broken) with a value of 2 or more is strong evidence that the bond to the substituted hydrogen is broken in the rate-determining step. mmcmodinagar.ac.in The observed KIEs for galactose oxidase far exceed this value, underscoring the significance of C-H bond cleavage in its catalytic cycle. nih.gov

It is also noteworthy that solvent isotope effects, where D₂O replaces H₂O, can provide additional mechanistic information. nih.gov For galactose oxidase, however, no significant solvent isotope effect was detected, suggesting that exchangeable protons are not involved in the kinetically significant steps of the reaction. nih.govnih.gov

The following table summarizes the kinetic isotope effects observed for the oxidation of D-galactose and its derivatives by galactose oxidase.

| Substrate | Condition | kH/kD | Reference |

| 6-deutero substrate | Anaerobic reduction at 4°C | 21.2 | nih.gov |

| 1-O-methyl-6,6'-di-[2H]-α-d-galactopyranoside | Steady-state oxygen consumption | 22.5 ± 2 | nih.gov |

| Deuterated galactose | High substrate concentrations | 8 ± 1 | nih.gov |

Perturbations in Metabolic Flux due to Isotope Effects

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. vanderbilt.edumdpi.com By using isotopically labeled substrates, such as D-Galactose-d2-1, researchers can trace the path of atoms through metabolic pathways and determine how the flow of metabolites is distributed. vanderbilt.edunih.gov The introduction of deuterium can perturb these metabolic fluxes due to the kinetic isotope effect, slowing down reactions where C-D bond cleavage is rate-limiting. ru.nl

The metabolism of galactose in many organisms proceeds through the Leloir pathway, where it is converted into glucose-1-phosphate and subsequently enters glycolysis. The enzymes involved in this pathway, such as galactokinase and galactose-1-phosphate uridylyltransferase, could potentially exhibit a KIE upon deuteration of the galactose substrate.

While specific studies on the metabolic flux of this compound are not extensively detailed in the provided search results, the principles of metabolic flux analysis suggest that its use would lead to a detectable alteration in the flow through galactose metabolic pathways. For instance, if the oxidation of galactose by an enzyme like galactose oxidase is a significant metabolic route, the large KIE observed would lead to a decreased flux through this pathway. nih.gov This could, in turn, redirect the metabolic flux of this compound towards other pathways, such as the Leloir pathway, assuming the enzymes in that pathway have a smaller or no KIE for the deuterated substrate.

In a broader context, isotope-assisted metabolic flux analysis (iMFA) is a sophisticated approach that uses data from isotope labeling experiments to create quantitative maps of metabolic fluxes. mdpi.com This technique could be applied to this compound to precisely quantify the perturbations in metabolic pathways. By comparing the flux maps of cells metabolizing D-galactose versus this compound, one could pinpoint the specific enzymatic steps that are most affected by deuteration.

The following table illustrates a hypothetical scenario of how deuteration might alter metabolic flux, based on the known KIE of galactose oxidase.

| Metabolic Pathway | Relative Flux (Hypothetical) | |

| D-Galactose | This compound | |

| Galactose Oxidase Pathway | 100 | 4.4 (based on a KIE of 22.5) |

| Leloir Pathway | 100 | Potentially increased |

Stability and Conformational Changes of Deuterated Biomolecules

Furthermore, the stability of glycoproteins can be influenced by their glycan components. pharmtech.com Changes in the conformation of the carbohydrate moiety, even if subtle, could potentially affect the stability and function of the entire glycoprotein. For example, the removal of glycans from the IgG1 Fc region has been shown to result in a change in conformation and thermal instability. pharmtech.com While this is a more drastic change than isotopic substitution, it highlights the sensitivity of protein structure to the nature of its attached sugars.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. biorxiv.org It measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent, providing information about the solvent accessibility and hydrogen bonding of different regions of the protein. biorxiv.org While typically used to study protein dynamics, the principles of H/D exchange are fundamental to understanding the behavior of deuterated molecules in biological systems.

The following table summarizes the key structural considerations for deuterated galactose.

| Structural Aspect | Influence of Deuteration | Reference |

| Bond Strength | C-D bond is stronger than C-H bond | mmcmodinagar.ac.in |

| Conformational Preference | Can influence the preferred rotamers about the C5-C6 bond | acs.org |

| Glycoprotein Stability | The conformation of the glycan can impact the overall stability of the glycoprotein | pharmtech.com |

Future Directions and Emerging Research Avenues for D Galactose D2 1

Integration with Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) for Systems-Level Understanding

The integration of data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular function and disease states. pluto.bioimrpress.com Using stable isotope tracers like D-Galactose-d2-1 within a multi-omics framework allows researchers to move beyond static snapshots and observe the dynamic flow of molecules through metabolic networks, linking metabolic function directly to gene expression and protein activity. pluto.bio

Research using unlabeled D-galactose has already demonstrated the power of combining metabolomics and transcriptomics to study processes like aging. researchgate.netnih.gov In these studies, D-galactose administration in animal models was shown to induce significant changes in both the metabolic profile, affecting glucose and lipid metabolism, and the expression of numerous genes. researchgate.netnih.gov The introduction of this compound as a tracer in such models would provide a much finer level of detail. It would enable precise tracking of the labeled galactose through various metabolic pathways, identifying the specific metabolites derived from it. By correlating the appearance of these deuterium-labeled metabolites with simultaneous changes in mRNA transcripts (transcriptomics) and protein levels (proteomics), researchers can build a comprehensive, systems-level understanding of how galactose metabolism influences cellular regulation and contributes to phenotypes like accelerated aging. pluto.bioresearchgate.net This approach can uncover previously unknown links between metabolic pathways and gene regulatory networks, offering new targets for intervention. frontlinegenomics.com

Table 1: Potential Integration of this compound in a Multi-Omics Study

| Omics Layer | Data Generated with this compound | Potential Biological Insight |

|---|---|---|

| Metabolomics | Quantification of deuterium-labeled downstream metabolites (e.g., labeled glucose-1-phosphate, UDP-galactose). nih.gov | Direct measurement of flux through the Leloir and other galactose-utilizing pathways. nih.govnih.gov |

| Transcriptomics | Identification of genes (e.g., GALT, GALK1) whose expression levels change in response to galactose flux. researchgate.netnih.gov | Understanding the transcriptional regulatory networks that control galactose metabolism. |

| Proteomics | Measurement of changes in the abundance of metabolic enzymes and transporters involved in galactose processing. | Revealing post-transcriptional or translational control mechanisms that modulate metabolic pathways. |

| Integrated Analysis | A correlated dataset linking specific metabolic fluxes to gene and protein expression patterns. | A systems-level model of how cells adapt to and metabolize galactose, and how this process is dysregulated in disease. frontlinegenomics.com |

Novel Applications in Systems Biology and Pathway Modeling

Systems biology aims to understand the complex interactions within a biological system through computational and mathematical modeling. mcgill.ca Isotopic tracers are essential for this field as they provide the quantitative data needed to build and validate these models. researchgate.net this compound is particularly valuable for modeling the dynamics of carbohydrate metabolism.

The galactose (GAL) regulatory network in yeast is a classic model system in biology, where the presence of galactose and glucose finely controls gene expression. researchgate.net Mathematical models have been developed to describe the bistable (on/off) nature of this genetic switch. mcgill.ca By feeding cells this compound and measuring the rate of its conversion into various intermediates over time, researchers can obtain precise kinetic parameters. This data can be used to refine existing models of the Leloir pathway, which converts galactose to glucose-1-phosphate, or to model alternative routes like the polyol pathway where galactose is converted to galactitol. nih.govnih.gov

Furthermore, such tracing studies can help quantify the contribution of galactose to central carbon metabolism under different conditions, such as in the presence of competing sugars like glucose. researchgate.net This information is critical for understanding nutrient preference and metabolic flexibility in both normal and disease states, such as in galactosemia, where defects in enzymes like GALT lead to the toxic accumulation of galactose metabolites. nih.govfrontiersin.org The dynamic data provided by this compound tracing can lead to more predictive models of metabolic diseases and help identify key control points within the network that could be targeted therapeutically.

Table 2: Galactose-Related Pathways Amenable to Modeling with this compound

| Metabolic Pathway | Key Enzymes | Modeling Application |

|---|---|---|

| Leloir Pathway | Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), UDP-galactose-4-epimerase (GALE). nih.gov | Quantifying the flux rate from galactose to glucose-1-phosphate and UDP-glucose. nih.gov |

| Polyol Pathway | Aldose Reductase, Sorbitol Dehydrogenase. nih.gov | Measuring the rate of galactitol formation, which is implicated in galactose toxicity. nih.gov |

| Oxidative Pathway | Galactose Dehydrogenase. nih.gov | Determining the contribution of galactose to the pentose (B10789219) phosphate (B84403) pathway via D-galactonate. nih.gov |

| Glycoprotein/Glycolipid Synthesis | Various Glycosyltransferases. | Tracing the incorporation of galactose into complex macromolecules, providing insights into glycosylation dynamics. |

Development of Advanced Isotopic Tracing Methodologies and Software for Complex Biological Networks

The full potential of tracers like this compound can only be realized with parallel advancements in analytical methodologies and computational software. Isotope tracing experiments generate vast and complex datasets that require specialized tools for accurate interpretation. nih.gov

A primary challenge is the correction for naturally occurring stable isotopes, which can interfere with the signal from the administered tracer. oup.com Modern software tools have been developed to perform these necessary corrections. Furthermore, as mass spectrometry techniques become more sophisticated, they can provide information not just on whether a metabolite is labeled, but on the specific position of the label within the molecule through fragmentation analysis (tandem mass spectrometry or MS/MS). oup.com This level of detail requires advanced software capable of handling complex ion fragmentation patterns and isotopomer distributions.

Several open-source and commercial software packages are now available to streamline the analysis of isotope tracing data. nih.gov Tools like IsoCor, ICT (Isotope Correction Toolbox), and MetExtract II can correct for natural isotope abundance and tracer impurity, while platforms like Escher-Trace can help visualize the flow of labeled atoms on metabolic pathway maps. nih.govoup.comacs.org More recent software, such as Quantifying Isotopologue Reaction Networks (QIRN), allows for the simulation of isotope fractionation in complex networks, enabling more sophisticated modeling. researchgate.net The continued development of these software suites, with improved algorithms for data processing, statistical analysis, and visualization, will be crucial for extracting meaningful biological insights from the complex data generated by this compound and other advanced tracers.

Table 3: Software Tools for Isotopic Tracing Data Analysis

| Software Tool | Primary Function | Relevance for this compound Studies |

|---|---|---|

| IsoCor / IsoCorrectoR | Corrects raw mass spectrometry data for natural isotope abundance and tracer impurities. nih.gov | Essential first step to ensure accurate quantification of deuterium (B1214612) enrichment in metabolites. |

| ICT (Isotope Correction Toolbox) | Specialized in correcting data from tandem mass spectrometry (MS/MS) experiments. oup.com | Allows for positional tracking of the deuterium label as metabolites are fragmented and processed. oup.com |

| MetExtract II | Detects and extracts metabolite signals from complex LC/MS data based on isotopic labeling patterns. acs.org | Improves the identification of true galactose-derived metabolites from background noise. |

| QIRN (Quantifying Isotopologue Reaction Networks) | Models and predicts stable isotope distributions in complex reaction networks. researchgate.net | Enables advanced computational modeling of galactose metabolism based on experimental tracer data. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.